molecular formula C17H17FN2O B5570664 (4-Fluorophenyl)(4-phenylpiperazin-1-yl)methanone CAS No. 330469-23-3

(4-Fluorophenyl)(4-phenylpiperazin-1-yl)methanone

Cat. No.: B5570664
CAS No.: 330469-23-3
M. Wt: 284.33 g/mol
InChI Key: MSMFQUMYMAXCDQ-UHFFFAOYSA-N
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Description

(4-Fluorophenyl)(4-phenylpiperazin-1-yl)methanone is a chemical compound with the molecular formula C17H17FN2O It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorophenyl)(4-phenylpiperazin-1-yl)methanone typically involves the reaction of 4-fluorobenzoyl chloride with 4-phenylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(4-Fluorophenyl)(4-phenylpiperazin-1-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(4-Fluorophenyl)(4-phenylpiperazin-1-yl)methanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (4-Fluorophenyl)(4-phenylpiperazin-1-yl)methanone involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may act as an antagonist or agonist at certain receptors, thereby influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

    (4-Fluorophenyl)(4-phenylpiperazin-1-yl)methanone: C17H17FN2O

    (4-Fluorophenyl)(pyridin-4-yl)methanone: C12H8FNO

    [4-(4-fluorophenyl)piperazin-1-yl][2-(3-phenylpiperazin-1-yl)pyridin-4-yl]methanone: C26H28FN5O

Uniqueness

This compound is unique due to its specific structural features, such as the presence of both fluorophenyl and phenylpiperazine moieties. These structural elements contribute to its distinct pharmacological profile and potential therapeutic applications.

Properties

IUPAC Name

(4-fluorophenyl)-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O/c18-15-8-6-14(7-9-15)17(21)20-12-10-19(11-13-20)16-4-2-1-3-5-16/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSMFQUMYMAXCDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301234316
Record name (4-Fluorophenyl)(4-phenyl-1-piperazinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301234316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330469-23-3
Record name (4-Fluorophenyl)(4-phenyl-1-piperazinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=330469-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Fluorophenyl)(4-phenyl-1-piperazinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301234316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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